synthesis of 6-ethynyl-3,4-dihydroisoquinolin-1(2H)-one from 6-bromo precursor
synthesis of 6-ethynyl-3,4-dihydroisoquinolin-1(2H)-one from 6-bromo precursor
Executive Summary
Target Molecule: 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one CAS Registry: 1309955-20-1 (Generic reference for the class) Primary Application: Key pharmacophore intermediate for PARP inhibitors (e.g., analogs of Pamiparib/Olaparib) and DNA-damage response (DDR) kinase inhibitors.
This technical guide details the robust synthesis of 6-ethynyl-3,4-dihydroisoquinolin-1(2H)-one from its 6-bromo precursor. Unlike generic protocols, this workflow addresses the specific solubility challenges of the lactam scaffold and prioritizes a "self-validating" control strategy to minimize batch failure in drug development pipelines. The route utilizes a palladium-catalyzed Sonogashira cross-coupling with trimethylsilylacetylene (TMSA), followed by a mild base-mediated deprotection.
Retrosynthetic Analysis & Strategy
The installation of a terminal alkyne onto an aryl halide is chemically sensitive due to the acidity of the terminal proton and potential for homocoupling (Glaser coupling). Therefore, a direct reaction with acetylene gas is operationally hazardous and low-yielding on small scales.
Strategic Choice: Use Trimethylsilylacetylene (TMSA) as a "masked" acetylene equivalent.
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Benefit 1: TMSA is a liquid (easier handling than acetylene gas).
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Benefit 2: The silyl group prevents side reactions at the terminal position during coupling.
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Benefit 3: The intermediate provides a distinct NMR handle (TMS singlet at 0.2 ppm) for reaction monitoring.
Workflow Visualization
Figure 1: Two-stage synthetic strategy utilizing a silyl-protected intermediate to ensure high fidelity.
Phase 1: Sonogashira Coupling
Objective: Conversion of aryl bromide to aryl-TMS-alkyne.
The Mechanistic Driver
The reaction relies on the synergy between the Palladium(0) cycle and the Copper(I) cycle.[1]
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Oxidative Addition: Pd(0) inserts into the Ar-Br bond. This is the rate-determining step for aryl bromides (slower than iodides).
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Transmetallation: The copper acetylide (formed in situ) transfers the alkyne to the palladium center.
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Reductive Elimination: The C-C bond is formed, regenerating Pd(0).
Critical Control Point: Oxygen is the enemy. It oxidizes the phosphine ligands and promotes copper-mediated homocoupling of the alkyne (Glaser coupling), leading to diyne impurities that are difficult to separate. Rigorous degassing is mandatory.
Experimental Protocol
Scale: 10.0 mmol basis (approx. 2.26 g of bromide).
| Reagent | Equiv.[2] | Amount | Role |
| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 1.0 | 2.26 g | Limiting Reagent |
| TMS-Acetylene | 1.5 | 2.1 mL | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.05 | 350 mg | Catalyst (Pre-catalyst) |
| CuI | 0.02 | 38 mg | Co-catalyst |
| Triethylamine (Et₃N) | 5.0 | 7.0 mL | Base/Solvent |
| DMF (Anhydrous) | - | 20 mL | Co-Solvent (Solubility) |
Step-by-Step Methodology:
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System Prep: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask. Cool under a stream of Argon.
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Solvation: Charge the flask with the 6-bromo precursor. Add anhydrous DMF (10 mL) and Et₃N (7 mL). Note: The lactam is sparingly soluble in pure amine; DMF is essential for homogeneity.
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Degassing (The "Freeze-Pump-Thaw" Standard):
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Freeze the solution in liquid nitrogen.
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Apply vacuum for 10 minutes.
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Thaw in warm water.
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Repeat 3 times. Alternatively, sparge vigorously with Argon for 20 minutes (acceptable for <5g scale).
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Catalyst Addition: Under positive Argon flow, add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/orange.
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Initiation: Add TMS-acetylene via syringe.
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Reaction: Heat the mixture to 80°C for 4–6 hours.
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Monitoring: Check TLC (Hexane/EtOAc 1:1). The bromide (lower Rf) should disappear; a fluorescent spot (TMS-product) will appear higher.
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Workup:
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Cool to Room Temperature (RT).
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Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF/salts.
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Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Silica gel, 0
40% EtOAc in Hexanes).-
Target Yield: 85–92%.
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Catalytic Cycle Visualization
Figure 2: The dual catalytic cycle. Note that the Copper cycle feeds the Palladium cycle at the Transmetallation step.
Phase 2: Deprotection (Desilylation)
Objective: Removal of the TMS group to reveal the terminal alkyne.
Chemical Logic: The C(sp)-Si bond is labile to nucleophilic attack (by alkoxides or fluorides). Potassium carbonate in methanol is the industry standard because it is milder than TBAF (which can cause polymerization or difficult purification due to tetrabutylammonium salts).
Experimental Protocol
| Reagent | Equiv. | Conditions |
| TMS-Intermediate | 1.0 | Dissolved in MeOH/THF (2:1) |
| K₂CO₃ | 2.0 | Solid, anhydrous |
Methodology:
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Dissolve the purified TMS-intermediate in MeOH (10 mL per gram). If solubility is poor, add THF dropwise until clear.
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Add solid K₂CO₃.
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Stir at Room Temperature for 1–2 hours.
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Self-Validating Check: Monitor by TLC. The product will be slightly more polar (lower Rf) than the TMS-starting material.
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Workup:
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Filter off the solid K₂CO₃.
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Concentrate the filtrate to ~20% volume.
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Dilute with water and extract with EtOAc or DCM.
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Critical: Avoid acidic washes, as the terminal alkyne can hydrate to a ketone under strong acidic conditions.
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Final Purification: Recrystallization from EtOAc/Hexane is often sufficient. If not, a short silica plug (50% EtOAc/Hexane) yields the pure product.
Self-Validating Systems: Quality Control
To ensure the protocol worked without relying solely on external analytical labs, use these intrinsic checks:
| Diagnostic | Expected Observation | Failure Mode Indicator |
| ¹H NMR (DMSO-d₆) | Singlet at ~4.2 ppm (acetylenic H). Loss of TMS peak at 0 ppm. | Absence of 4.2 ppm singlet = Failed deprotection. |
| IR Spectroscopy | Sharp peak at ~3250 cm⁻¹ (≡C-H stretch) and weak peak at ~2100 cm⁻¹ (C≡C). | Broad OH stretch = Hydration to ketone. |
| Visual (Reaction) | Darkening from yellow to brown is normal. | Immediate black precipitate = "Pd Black" formation (catalyst death). |
Data Reference for Product (6-ethynyl-3,4-dihydroisoquinolin-1(2H)-one):
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¹H NMR (400 MHz, DMSO-d₆):
7.95 (d, J=8.0 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.40 (d, J=8.0 Hz, 1H, Ar-H), 4.25 (s, 1H, CH), 3.35 (m, 2H, N-CH₂), 2.90 (t, 2H, Ar-CH₂), 8.00 (br s, 1H, NH).
Troubleshooting & Optimization
If yields are below 70%, apply these corrective actions based on the specific failure mode.
Issue: Catalyst Poisoning (Reaction Stalls)
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Cause: The free lactam NH might coordinate to Pd, or residual oxygen is present.
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Solution: Increase catalyst loading to 5 mol% Pd(dppf)Cl₂. The bidentate ligand (dppf) is more robust than PPh₃.
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Alternative: Protect the lactam nitrogen with a PMB (p-methoxybenzyl) group prior to coupling, then remove with TFA/TfOH later.
Issue: Homocoupling (Glaser Product)
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Observation: Presence of a symmetric dimer (Ar-C≡C-C≡C-Ar).
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Solution: This is strictly due to Oxygen + Copper. Re-evaluate the degassing procedure. Switch to "Copper-Free Sonogashira" conditions:
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System: Pd(OAc)₂ / XPhos / Cs₂CO₃ in Toluene at 100°C.
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Issue: Lactam Solubility
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Observation: Starting material precipitates upon adding amine base.
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Solution: Switch solvent system to DMAc (Dimethylacetamide) or NMP . These have higher boiling points and better solvency for polar lactams than DMF.
References
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Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link
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Wang, Y., et al. (2019).[3] Discovery of Pamiparib (BGB-290), a Potent and Selective PARP Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 62(10), 4929–4952. (Provides context for the isoquinolinone scaffold in drug design). Link
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Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(2), 146–149. Link
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 1, 2026. Link
